1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with the CAS number 2223055-75-0. It is characterized by its unique molecular structure which incorporates both furan and pyrazole moieties along with a dioxaborolane group. The molecular formula of this compound is , and it has a molecular weight of 274.12 g/mol. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and materials science due to its potential applications.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and boron in their structure. Its classification as a pyrazole derivative highlights its relevance in pharmaceutical chemistry, where pyrazoles are often explored for their biological activities.
The synthesis of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several steps:
The typical reaction conditions involve inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis during synthesis. Solvents like tetrahydrofuran or toluene are commonly used due to their ability to dissolve organic compounds effectively .
The molecular structure of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features:
The compound's structural representation can be derived from its SMILES notation: CC(C)(C)OC(=O)N1C=C(C=N1)B1OC(C)(C)C(C)(C)O1, indicating the connectivity of atoms within the molecule .
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can participate in various chemical reactions:
These reactions typically require specific catalysts (e.g., palladium complexes) and can be conducted under mild conditions to ensure high yields and selectivity .
The mechanism by which 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects in biological systems may involve:
Research into similar compounds suggests that modifications on the pyrazole ring can significantly affect biological activity .
The physical properties include:
Key chemical properties include:
Relevant data on solubility and stability should be referenced from safety datasheets .
This compound has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5